N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of organic compounds known as phenylpyridazines. This compound features a complex heterocyclic structure and is classified under organoheterocyclic compounds, specifically within the subclass of pyridazines and their derivatives. It is identified by its IUPAC name: N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide and has a molecular formula of C20H17N5O, with an average molecular weight of approximately 343.38 g/mol .
The synthesis of N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. Common methodologies include:
Each reaction step requires specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The compound features a complex molecular structure characterized by multiple rings and functional groups. The key structural components include:
The molecular structure can be represented in various formats:
CN(C(C)=O)C1=CC=CC(=C1)C1=NN=C2C=CC(=NN12)C1=CC=CC=C1
ALBWBHNFOJJMCV-UHFFFAOYSA-N
These identifiers facilitate computational modeling and database searches for related compounds.
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can participate in several chemical reactions:
Each reaction pathway requires optimization of conditions such as pH, temperature, and catalysts to achieve desired products while minimizing by-products.
The mechanism of action for N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets in the central nervous system or other tissues.
Preliminary studies suggest that this compound may exhibit pharmacological activity through modulation of neurotransmitter systems or inhibition of specific enzymes related to disease pathways. Further research is needed to clarify its precise mechanism.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
N-(3-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has potential applications in medicinal chemistry as a lead compound for developing therapeutics targeting neurological disorders or other diseases mediated by specific biochemical pathways. Its unique structural features make it a candidate for further pharmacological evaluation in drug discovery programs aimed at addressing unmet medical needs.
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: